molecular formula C16H14N2 B5239466 1-Benzhydryl-1H-imidazole CAS No. 7189-67-5

1-Benzhydryl-1H-imidazole

Cat. No.: B5239466
CAS No.: 7189-67-5
M. Wt: 234.29 g/mol
InChI Key: MAZMHPQDNYKCOI-UHFFFAOYSA-N
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Description

1-Benzhydryl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a benzhydryl group. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The benzhydryl group enhances the compound’s stability and reactivity, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The benzhydryl group allows for nucleophilic substitution reactions, where different substituents can be introduced into the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Scientific Research Applications

1-Benzhydryl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-1H-imidazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can affect pathways involved in cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzhydryl-1H-imidazole is unique due to the presence of the benzhydryl group, which enhances its stability and reactivity compared to other imidazole derivatives. This makes it particularly valuable for applications requiring robust and reactive compounds.

Properties

IUPAC Name

1-benzhydrylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-7-14(8-4-1)16(18-12-11-17-13-18)15-9-5-2-6-10-15/h1-13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZMHPQDNYKCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300636
Record name 1-Benzhydryl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-67-5
Record name NSC137961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzhydryl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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